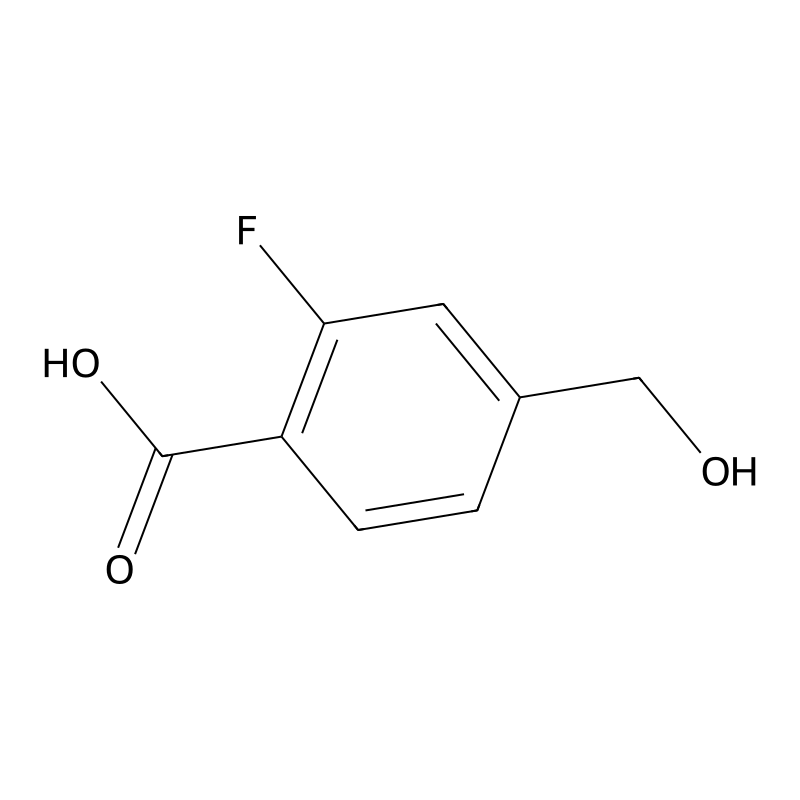

2-fluoro-4-(hydroxymethyl)benzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Fluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the formula C₈H₇FO₃ and CAS number 214554-18-4. While its natural occurrence is unknown, it can be synthesized through various methods, including the fluorination of 4-(hydroxymethyl)benzoic acid or the homologation of 2-fluorobenzoic acid. Several studies have reported its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]

Potential Applications:

Research suggests that 2-fluoro-4-(hydroxymethyl)benzoic acid may hold potential in various scientific research fields, including:

- Medicinal Chemistry: Its structural similarity to known bioactive molecules has sparked interest in its potential as a lead compound for developing new drugs. Studies have explored its activity against various enzymes and cell lines, but further research is needed to determine its efficacy and safety. [, ]

- Material Science: The presence of the fluorine atom and the carboxylic acid group can contribute to specific properties, making it a candidate for applications in polymer chemistry, liquid crystals, or organic electronics. However, research in this area is still in its early stages. []

2-Fluoro-4-(hydroxymethyl)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . Its structure consists of a benzene ring substituted with a fluorine atom at the 2-position, a carboxylic acid group at the 1-position, and a hydroxymethyl group at the 4-position . This compound is typically available as a white solid with a purity of 97% or higher .

- Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters.

- Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid.

- Nucleophilic aromatic substitution: The fluorine atom can be replaced by nucleophiles under certain conditions.

- Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

While specific biological activities of 2-fluoro-4-(hydroxymethyl)benzoic acid are not extensively reported in the provided search results, fluorinated benzoic acid derivatives are known to exhibit various biological properties. These may include:

- Enzyme inhibition

- Anti-inflammatory effects

- Antimicrobial activity

One reported synthesis method for 2-fluoro-4-(hydroxymethyl)benzoic acid involves the reduction of 2-fluoro-4-formylbenzoic acid:

- Start with 2-fluoro-4-formylbenzoic acid (CAS: 604000-97-7).

- Perform a reduction of the aldehyde group to obtain the hydroxymethyl derivative .

Another potential synthesis route could involve:

- Starting with 2-fluorobenzoic acid.

- Introducing the hydroxymethyl group at the 4-position through electrophilic aromatic substitution followed by reduction.

2-Fluoro-4-(hydroxymethyl)benzoic acid has several applications:

- Pharmaceutical intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds .

- Liquid crystal synthesis: This compound is used as an intermediate in the production of liquid crystal materials .

- Organic synthesis: It can be employed as a versatile starting material for the synthesis of more complex organic molecules.

- Research: The compound is utilized in chemical and pharmaceutical research studies.

- Hydrogen bonding: The hydroxyl and carboxylic acid groups can participate in hydrogen bonding with other molecules.

- Metal complexation: The carboxylic acid group may form complexes with metal ions.

- Enzyme interactions: The compound may interact with various enzymes, potentially inhibiting or modulating their activity.

Similar Compounds

Several compounds share structural similarities with 2-fluoro-4-(hydroxymethyl)benzoic acid:

- 2-Fluoro-4-formylbenzoic acid (CAS: 604000-97-7): This compound is the aldehyde precursor to 2-fluoro-4-(hydroxymethyl)benzoic acid .

- 2,5-Difluoro-3-methylbenzoic acid (CAS: 1003710-01-7): A difluorinated benzoic acid derivative with a methyl group instead of a hydroxymethyl group .

- 2-Fluoro-4-hydroxybenzoic acid (CAS: 65145-13-3): This compound has a hydroxyl group instead of a hydroxymethyl group at the 4-position .

- 2,5-Difluoro-4-methylbenzoic acid (CAS: 103877-80-1): Another difluorinated benzoic acid derivative with a methyl group at the 4-position .

The uniqueness of 2-fluoro-4-(hydroxymethyl)benzoic acid lies in its specific substitution pattern, combining a fluorine atom, a carboxylic acid group, and a hydroxymethyl group. This particular arrangement of functional groups makes it valuable as a synthetic intermediate and potential pharmacophore in drug discovery efforts.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant